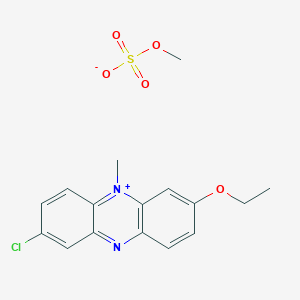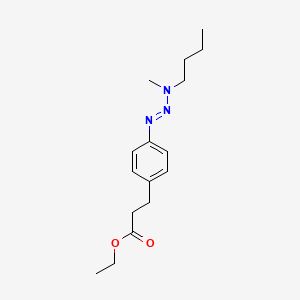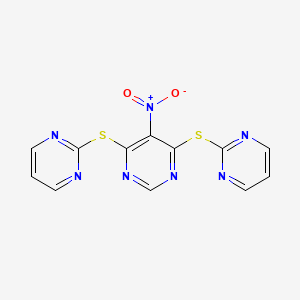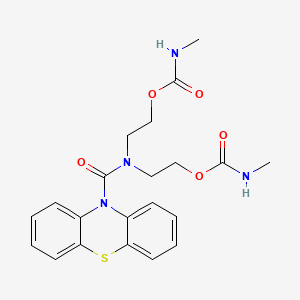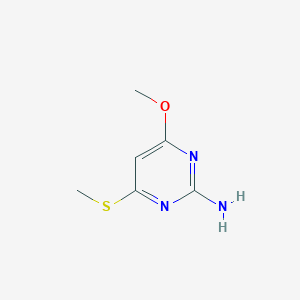
4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H9N3OS It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 4th position, a methylsulfanyl group at the 6th position, and an amino group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4,6-dihydroxy-2-methylthiopyrimidine.
Chlorination: The compound is chlorinated using phosphorus oxychloride (POCl3) under nitrogen atmosphere to yield 4,6-dichloro-2-methylthiopyrimidine.
Methoxylation: The dichloro compound is then treated with sodium methoxide in methanol to replace the chlorine atoms with methoxy groups, forming 4,6-dimethoxy-2-methylthiopyrimidine.
Oxidation: The methylthio group is oxidized using hydrogen peroxide in the presence of a catalyst to yield 4,6-dimethoxy-2-methylsulfonylpyrimidine.
Amination: Finally, the compound is reacted with ammonia to introduce the amino group at the 2nd position, resulting in this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts.
Substitution: Sodium methoxide, ammonia.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Oxidation: 4-Methoxy-6-(methylsulfonyl)pyrimidin-2-amine.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used
Scientific Research Applications
4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.
Agrochemicals: The compound serves as an intermediate in the synthesis of herbicides and pesticides.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .
Comparison with Similar Compounds
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-Amino-4-methoxy-6-methylthio-pyrimidine: Similar structure but with a methylthio group instead of a methylsulfanyl group.
Uniqueness: 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and agrochemicals .
Properties
CAS No. |
56922-40-8 |
|---|---|
Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
4-methoxy-6-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C6H9N3OS/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) |
InChI Key |
FLIYNRYUKILIRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


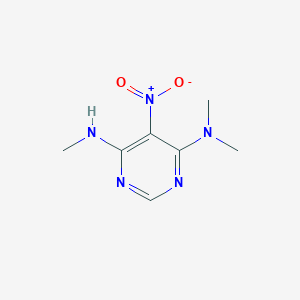
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
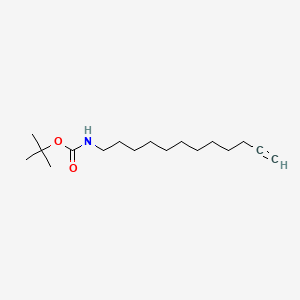
![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
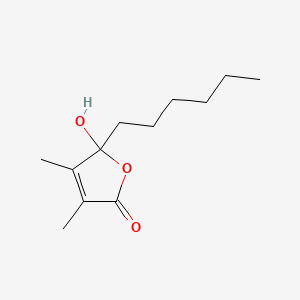
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)

![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
